Methyl N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycinate
Description
Properties
IUPAC Name |
methyl 2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-9-5-6-11(17-2)10(7-9)13(19(4,15)16)8-12(14)18-3/h5-7H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENXBAUUFPUETB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N(CC(=O)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901163139 | |
| Record name | N-(2-Methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901163139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425616-95-1 | |
| Record name | N-(2-Methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=425616-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901163139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycinate typically involves the reaction of 2-methoxy-5-methylphenylamine with methylsulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with glycine methyl ester under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or ethanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide or other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Scientific Research Applications
- Pharmaceutical Research Methyl N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycinate is investigated as a potential lead compound for drug development because of its biological activity.
- Chemical Synthesis The compound is used as a versatile building block in chemical synthesis, allowing for modifications to tailor its properties for specific applications.
Biological Activities
Research indicates that methyl N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycinate exhibits notable biological activities and has been studied for its potential as an inhibitor in various enzymatic pathways, particularly those involving sulfonamide derivatives. The presence of the methoxy group may enhance its solubility and bioavailability, making it a candidate for further pharmacological studies.
Interaction studies have shown that compounds like methyl N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycinate can affect various biological targets. Its sulfonamide moiety is known to interact with bacterial enzymes, which has implications for antibiotic development, and studies suggest potential interactions with metabolic pathways involved in drug metabolism.
Mechanism of Action
The mechanism by which Methyl N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycinate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the methoxy and methylsulfonyl groups can influence its binding affinity and specificity towards molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Key Observations:
Methylsulfonyl derivatives generally exhibit higher polarity compared to phenylsulfonyl analogs, influencing solubility in polar solvents.
Aryl Substituent Effects :
- The chloro substituent in CAS 1858254-93-9 reduces molecular weight by ~29.6 g/mol compared to the methoxy-methyl-substituted parent compound. Chlorine’s electron-withdrawing nature may enhance electrophilic aromatic substitution reactivity .
- The 2-methoxy-5-methylphenyl group in the parent compound provides a balance of electron-donating (methoxy) and moderately bulky (methyl) effects, which can stabilize intermediates in multi-step syntheses .
Biological Activity
Methyl N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycinate, also known by its CAS number 425616-95-1, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a methoxy group and a sulfonamide linkage, contributing to its biological activity. Its molecular formula is with a molecular weight of approximately 287.33 g/mol . The presence of the methoxy group enhances solubility, which is crucial for bioavailability in pharmacological contexts.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathway allows for modifications that can tailor its properties for specific applications, particularly in medicinal chemistry.
Enzymatic Inhibition
Research indicates that this compound exhibits notable inhibitory effects on various enzymes. Specifically, it has been studied as an inhibitor of sulfonamide derivatives, which play significant roles in antibiotic development. The sulfonamide moiety is known to interact with bacterial enzymes, potentially leading to antibacterial applications .
Antimicrobial Activity
In vitro studies have shown that this compound can inhibit the growth of certain pathogenic bacteria. For instance, compounds with similar structures have demonstrated moderate antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli, suggesting that this compound may also possess similar properties .
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate | C13H19NO5S | Ethoxy group instead of methoxy |
| Methyl N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycinate | C13H18N2O6S | Contains a nitro group |
| Methyl N-(4-methylphenyl)-N-(methylsulfonyl)glycinate | C13H19NO5S | Different aromatic substitution |
The distinct methoxy substitution pattern and sulfonamide linkage may confer unique pharmacological properties compared to other derivatives.
Q & A
Q. What are the recommended synthetic routes for Methyl N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycinate?
- Methodological Answer : A two-step approach is typically employed:
Sulfonylation : React glycine derivatives with methylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.
Esterification and Substitution : Use methyl chloroformate for esterification, followed by nucleophilic substitution with 2-methoxy-5-methylaniline.
Key considerations:
- Maintain anhydrous conditions to avoid hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC (e.g., using acetonitrile/water mobile phases with phosphoric acid) .
- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC (e.g., Newcrom R1 column, MeCN/water/0.1% H₃PO₄) to assess purity (>95%) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, methylsulfonyl group at δ 3.1–3.3 ppm).
- HRMS : Verify molecular ion [M+H]⁺ (calculated for C₁₃H₁₈N₂O₅S: ~314.09).
- Elemental Analysis : Match experimental vs. theoretical C/H/N/S ratios.
Advanced Research Questions
Q. How do substituents on the phenyl ring influence biological activity in sulfonylglycine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., Cl, CF₃) enhance metabolic stability but may reduce solubility.
- Methoxy/methyl groups (as in this compound) balance lipophilicity and bioavailability .
- Experimental Design :
Syntize analogs with varied substituents (e.g., halogenation, alkylation).
Test in vitro binding assays (e.g., enzyme inhibition, receptor affinity).
Compare logP (via shake-flask method) and solubility (HPLC-UV) to correlate substituent effects with pharmacokinetics .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Methodological Answer :
- Dynamic Effects : Rotameric equilibria in sulfonamides can cause splitting discrepancies. Use variable-temperature NMR (VT-NMR) to slow rotation and simplify spectra.
- Solvent Effects : Record NMR in DMSO-d₆ (high polarity) vs. CDCl₃ (low polarity) to assess conformational flexibility.
- 2D Techniques : Employ HSQC and HMBC to assign ambiguous peaks and confirm connectivity .
Q. What strategies optimize yield in solid-phase synthesis of N-sulfonylglycine esters?
- Methodological Answer :
- Resin Selection : Use Wang resin for ester linkage stability.
- Coupling Reagents : HBTU/DIPEA in DMF for efficient amide bond formation.
- Avoiding Side Reactions :
- Pre-activate the carboxylic acid (30 min, 0°C) to minimize diketopiperazine formation .
- Use low-loading resins (<0.8 mmol/g) to reduce steric hindrance.
- Cleavage Conditions : TFA/water (95:5) to release the product without ester hydrolysis .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., sodium channels, enzymes).
- MD Simulations : Assess stability of ligand-receptor complexes (GROMACS, 100 ns trajectories).
- QSAR Models : Train models on datasets of related sulfonamides to predict IC₅₀ values based on descriptors (e.g., polar surface area, H-bond donors) .
Data Contradiction Analysis
Q. How to address inconsistencies in reported biological activity across studies?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, differences in IC₅₀ may arise from using HEK293 vs. CHO cells.
- Purity Verification : Re-analyze compounds via HPLC-MS; impurities >2% can skew results .
- Positive Controls : Include known inhibitors (e.g., indoxacarb for sodium channels) to calibrate assay sensitivity .
Q. Why do some synthetic routes fail to produce the desired product?
- Troubleshooting Guide :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
